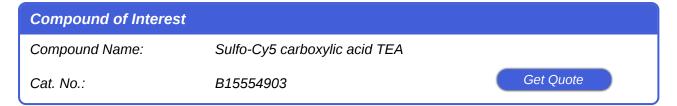


# Application Notes and Protocols for Intracellular Delivery of Sulfo-Cy5 Labeled Molecules

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Sulfo-Cy5 is a bright, photostable, and water-soluble fluorescent dye commonly used for labeling a variety of biomolecules, including proteins, peptides, and oligonucleotides.[1][2][3] Its excellent optical properties, with an excitation maximum around 649 nm and an emission maximum around 670 nm, make it an ideal choice for a range of fluorescence-based applications.[1][4] The presence of sulfonate groups enhances its hydrophilicity, which minimizes non-specific binding and aggregation of labeled conjugates.[1][5] This document provides detailed application notes and protocols for the successful intracellular delivery and analysis of Sulfo-Cy5 labeled molecules.

## **Key Properties of Sulfo-Cy5**



Property	Value	Reference
Excitation Maximum	~649 nm	[1]
Emission Maximum	~672 nm	[1]
Molar Extinction Coefficient	~271,000 cm <sup>-1</sup> M <sup>-1</sup>	[1]
Quantum Yield	~0.28	[1]
Recommended pH range for labeling	8.5 - 9.5	[6][7]
Solubility	Water-soluble	[3][8]

## **Experimental Protocols**

## Protocol 1: Labeling of Proteins with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of proteins, such as antibodies, with Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester. The NHS ester chemistry targets primary amines on the protein.[7]

#### Materials:

- Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)[7][9]
- Sulfo-Cy5 NHS ester[6]
- Anhydrous Dimethyl sulfoxide (DMSO)[6]
- 1 M Sodium Bicarbonate (pH 8.5-9.5)[6]
- Purification column (e.g., Sephadex G-25)[7][9]
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4[7]

#### Procedure:



#### • Prepare Protein Solution:

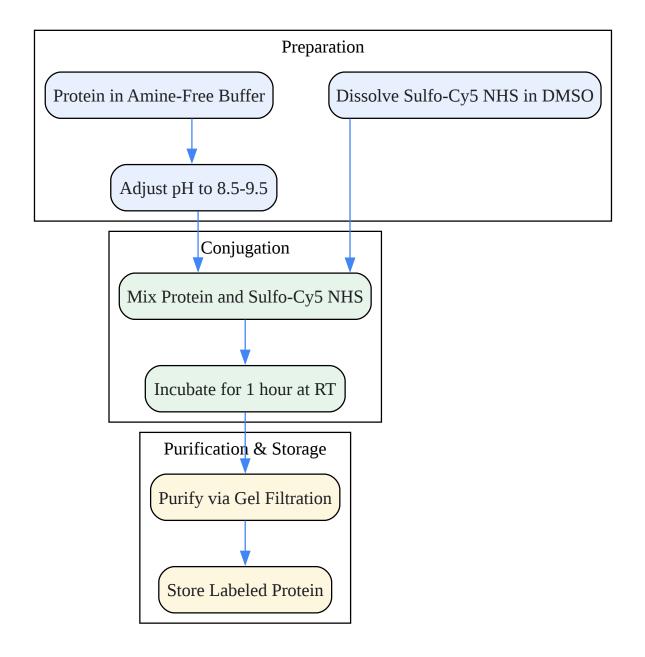
- Dissolve the protein in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), dialysis against PBS is required.[7][9]
- Adjust the protein solution's pH to 8.5-9.5 using 1 M sodium bicarbonate to facilitate the reaction with NHS ester.[6][7] The final protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[9]
- Prepare Sulfo-Cy5 NHS Ester Stock Solution:
  - Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]
     This stock solution should be prepared fresh.
- Conjugation Reaction:
  - Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A common molar ratio
    of dye to protein is around 10:1, but this may require optimization for each specific protein.
    [6][7]
  - Ensure the final concentration of DMSO in the reaction mixture is less than 10%.[6]
  - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[6]
- · Purification of the Labeled Protein:
  - Remove unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).[7][9]
  - Elute the labeled protein with PBS (pH 7.2-7.4).[7]
  - Collect the fractions containing the brightly colored, labeled protein.
- Storage:
  - Store the purified Sulfo-Cy5 labeled protein at 4°C for short-term storage (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2



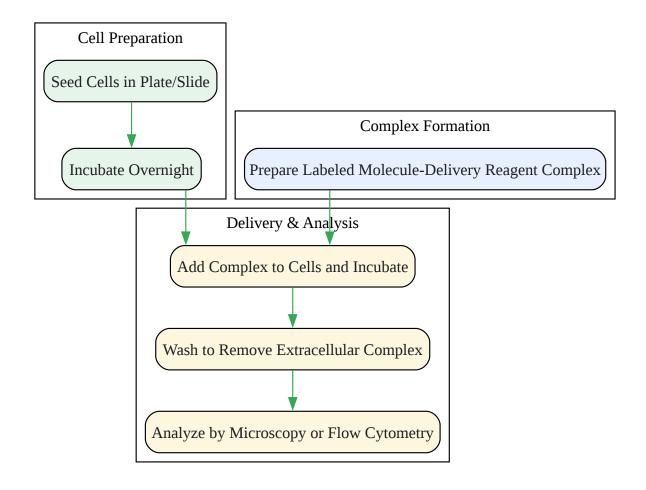
mM sodium azide), protected from light.[6]

• For long-term storage, aliquot and store at -20°C or colder.[6]

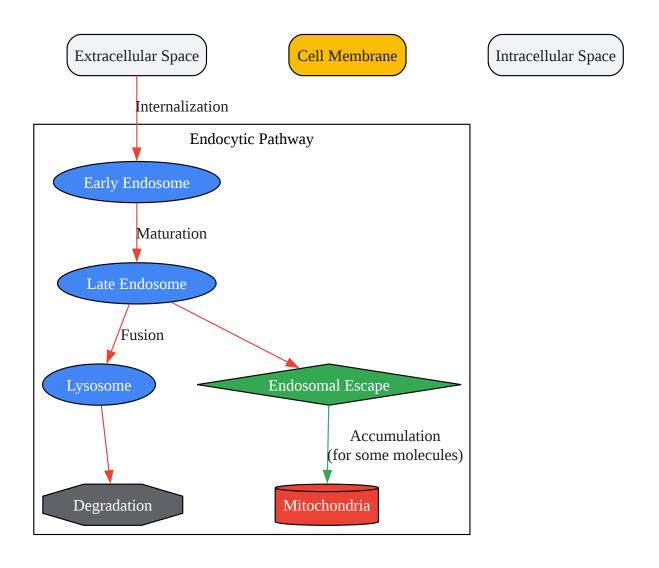












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